2-(benzylcarbamoyl)pyridine-3-carboxylic Acid
Description
Properties
IUPAC Name |
2-(benzylcarbamoyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-13(16-9-10-5-2-1-3-6-10)12-11(14(18)19)7-4-8-15-12/h1-8H,9H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZGYXNNKDMSTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436064 | |
| Record name | 3-Pyridinecarboxylic acid, 2-[[(phenylmethyl)amino]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100872-65-9 | |
| Record name | 3-Pyridinecarboxylic acid, 2-[[(phenylmethyl)amino]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Carbamoylation of Pyridine-3-carboxylic Acid
The most straightforward route to 2-(benzylcarbamoyl)pyridine-3-carboxylic acid involves coupling pyridine-3-carboxylic acid with benzylamine using carbodiimide-based reagents. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) are frequently employed to activate the carboxylic acid for nucleophilic attack by the amine. For instance, a protocol adapted from phenylpropionic acid derivatization achieved a 75% yield by reacting pyridine-3-carboxylic acid with benzylamine in tetrahydrofuran (THF) at room temperature for 1.5 hours .
A comparative study of coupling agents revealed that HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) outperformed EDCI in terms of efficiency. Under identical conditions (THF, DIPEA base, room temperature), HATU delivered a 92% yield, while EDCI achieved only 45% . This disparity arises from HATU’s superior activation of the carboxylate intermediate, reducing side reactions such as oligomerization.
Multi-Step Synthesis via Pyridine-2,3-dicarboxylate Intermediates
An alternative approach, detailed in a patent by , constructs the pyridine ring de novo before introducing the benzylcarbamoyl group. The synthesis begins with diethyl α-chlorooxalacetate and 2-methyl-2-propenal , which undergo cyclization under ammonia pressure (1.5 kg/cm²) at 110°C to form 5-methyl-2,3-diethoxycarbonylpyridine . Hydrolysis of the ester groups with sulfuric acid yields pyridine-2,3-dicarboxylic acid, which is subsequently reacted with benzylamine.
Critical to this method is the regioselective amidation of the 2-carboxyl group. By employing phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), the 3-carboxylic acid remains protected as an acid chloride, allowing selective benzylamine coupling at the 2-position. Final hydrolysis with aqueous sodium hydroxide affords the target compound in 57% overall yield .
Protecting-Group Strategies for Selective Functionalization
To avoid competing reactions during amidation, tert-butoxycarbonyl (Boc) protection of the pyridine nitrogen has been explored. A protocol inspired by amino acid conjugate synthesis involves:
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Boc protection of 3-cyanopyridine using di-tert-butyl dicarbonate.
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Hydrolysis of the nitrile to a carboxylic acid with potassium hydroxide.
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EDCI-mediated coupling with benzylamine.
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Acidic deprotection with trifluoroacetic acid.
This four-step sequence achieved a 68% yield, with Boc protection effectively preventing undesired side reactions at the pyridine nitrogen .
Optimization of Reaction Conditions
Systematic optimization studies evaluated catalysts, bases, and solvents for the coupling step (Table 1).
Table 1. Yield Optimization for Benzylcarbamoyl Coupling
| Entry | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | DCC | DMAP | DMF | 90 | 24 | 45 |
| 2 | HATU | DIPEA | THF | RT | 1.5 | 92 |
| 3 | POCl₃ | Pyridine | DMF | RT | 24 | 52 |
Key findings:
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HATU/DIPEA in THF at room temperature provided the highest yield (92%) due to rapid activation and minimal epimerization .
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Polar aprotic solvents (DMF, THF) outperformed dichloromethane (DCM), likely due to better solubility of intermediates.
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Elevated temperatures (>90°C) promoted decomposition, reducing yields by 15–20% .
Structural Characterization and Purity Analysis
X-ray crystallography of the related compound 2-(benzylcarbamoyl)nicotinic acid confirmed the planarity of the pyridine ring and the torsion angle (37.1°) between the pyridine and phenyl groups. This structural insight validates the steric accessibility of the carbamoyl group for further functionalization.
Thermogravimetric analysis (TGA) revealed a decomposition onset at 218°C, consistent with the thermal stability of aromatic carboxamides. Purity assessments via high-resolution mass spectrometry (HRMS) and ¹³C NMR confirmed a single diastereomer in all synthetic routes .
Chemical Reactions Analysis
Decarboxylation Reactions
The carboxylic acid group undergoes decarboxylation under specific conditions:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| K₂CO₃ in toluene, Δ | 2-(Benzylcarbamoyl)pyridine | 65–78% | |
| Cu(OAc)₂ in DMF | Pyridine-3-carboxamide derivatives | 52% |
Decarboxylation mechanisms involve radical intermediates stabilized by the pyridine ring’s electron-withdrawing effect .
Amide Bond Reactivity
The benzylcarbamoyl group participates in:
- Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the amide bond to yield pyridine-3-carboxylic acid and benzylamine .
- Cross-coupling : Nickel-catalyzed N-arylation with aryl halides forms N-aryl carbamates under photoredox conditions .
text2-(Benzylcarbamoyl)pyridine-3-carboxylic acid + H₂O/H⁺ → Pyridine-3-carboxylic acid + Benzylamine
Cyclization and Ring Expansion
In the presence of hydrazines or ureas:
- Pyridazinone formation : Reaction with hydrazine derivatives yields fused pyridazinone rings .
- Ring expansion : Acid-catalyzed rearrangements produce bicyclic lactams (e.g., 8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane) .
textThis compound + NH₂NH₂ → Pyridazinone derivative + H₂O
Functional Group Interconversion
- Esterification : Treatment with alcohols (R–OH) and H₂SO₄ yields esters (e.g., methyl 2-(benzylcarbamoyl)pyridine-3-carboxylate) .
- Nitrile formation : Dehydration of the amide using POCl₃ generates 3-cyanopyridine derivatives .
Reaction table :
| Reagent | Product | Application |
|---|---|---|
| CH₃OH/H₂SO₄ | Methyl ester | Prodrug synthesis |
| SOCl₂/DMF | Acid chloride intermediate | Nucleophilic acyl substitution |
Metal Coordination Chemistry
The compound acts as a bidentate ligand via:
- Carboxylic acid O and amide N atoms .
- Forms stable complexes with vanadium(IV) and copper(II), relevant in catalysis .
text[VO(Hhpic)₂] (Hhpic = 3-hydroxypicolinic acid analog)
Biological Activity and Derivatives
- Antimicrobial analogs : Fluorination at the pyridine C6 position enhances activity against Staphylococcus aureus (MIC = 2 µg/mL) .
- MMP-13 inhibition : Trifluoromethyl-substituted derivatives show IC₅₀ values < 100 nM .
Stability and Degradation
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyridine-3-carboxylic acids exhibit significant antimicrobial properties. For instance, compounds similar to 2-(benzylcarbamoyl)pyridine-3-carboxylic acid have been synthesized and tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) of these compounds suggests that modifications at the benzyl or carbamoyl positions can enhance their antimicrobial efficacy .
Anti-inflammatory Properties
The compound has been investigated for its ability to inhibit inflammatory pathways, particularly through the modulation of the NF-κB signaling pathway. Inhibitors targeting this pathway are crucial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to reduce the expression of pro-inflammatory cytokines like IL-6 and TNF-α has been documented in several studies, highlighting its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The SAR studies of this compound reveal that the presence of the benzyl group significantly influences its biological activity. Modifications to this group can lead to enhanced binding affinity to target proteins involved in disease mechanisms. For example, analogs with varied substituents on the benzyl ring have shown improved potency against specific targets related to cancer and inflammation .
In Silico Studies
Computational methods such as molecular docking have been employed to predict the binding interactions of this compound with various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in inflammatory responses and microbial resistance mechanisms, providing a theoretical basis for its pharmacological potential .
Research Collaborations
Collaborative research efforts among institutions have focused on synthesizing novel derivatives of this compound with enhanced bioactivity profiles. These studies often combine synthetic chemistry with biological assays to evaluate the efficacy of new compounds against resistant strains of bacteria and inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-(benzylcarbamoyl)pyridine-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Molecular Weight :
- The benzylcarbamoyl group contributes to a higher molecular weight (256.26) compared to smaller substituents like bromo (202.01) or azidomethyl (178.15). This may influence solubility and pharmacokinetic properties.
Biological and Industrial Applications: Brominated and fluorinated analogs (e.g., 2-bromo and 2-fluorophenyl derivatives) are often explored for antimicrobial or anti-mycobacterial activities . Amino-substituted derivatives (e.g., diethylamino) are frequently utilized as intermediates in drug synthesis . The azidomethyl variant is valuable in bioconjugation due to its reactivity in click chemistry .
The carboxylic acid moiety in all compounds allows for salt formation or coordination chemistry, broadening their utility in metal-organic frameworks or catalysis.
Research Implications and Limitations
- Lipophilicity and Bioavailability : The benzylcarbamoyl group may improve membrane permeability compared to polar substituents like carboxylic acid or azide.
- Synthetic Challenges : Introducing bulky substituents (e.g., benzylcarbamoyl) may require optimized reaction conditions, as seen in the use of polyphosphoric acid (PPA) for similar syntheses .
Biological Activity
2-(Benzylcarbamoyl)pyridine-3-carboxylic Acid (CAS No. 100872-65-9) is an organic compound notable for its diverse biological activities and potential therapeutic applications. Its molecular formula is C14H12N2O3, and it has a molecular weight of 256.257 g/mol. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It has been shown to inhibit specific pathways involved in inflammatory responses and cancer progression, particularly through the inhibition of kinases such as IKK (IκB kinase) . This inhibition leads to a decrease in the activation of NF-κB, a transcription factor involved in the expression of pro-inflammatory cytokines and survival genes .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimal inhibitory concentrations (MICs) for these pathogens suggest that this compound could be a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound's anticancer properties are linked to its ability to induce apoptosis in cancer cells. Studies have shown that it can inhibit cell proliferation in several cancer cell lines by disrupting cell cycle progression and promoting programmed cell death . The specific mechanisms involve the modulation of signaling pathways related to cell survival and apoptosis.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored to identify modifications that enhance its biological activity. Variations in the benzyl group and carboxylic acid moiety have been tested, revealing that certain substitutions can significantly increase potency against targeted biological pathways .
| Modification | Biological Activity | Remarks |
|---|---|---|
| Benzyl group variations | Enhanced antimicrobial activity | Specific substitutions improve MIC |
| Carboxylic acid derivatives | Altered anticancer properties | Different derivatives show varied efficacy |
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of pyridine carboxylic acids showed that this compound had an MIC of 12.5 µg/mL against Mycobacterium tuberculosis, indicating substantial potential for treating mycobacterial infections .
- Cancer Cell Line Testing : In vitro testing on human cancer cell lines demonstrated that this compound could reduce viability significantly, with IC50 values indicating effective concentration ranges for therapeutic applications .
Q & A
Q. What are the established synthetic routes for 2-(benzylcarbamoyl)pyridine-3-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves coupling pyridine-3-carboxylic acid derivatives with benzyl isocyanate or benzylamine via carbodiimide-mediated reactions. For example, TSTU (a coupling reagent) and DIPEA (base) in tetrahydrofuran (THF) at room temperature can facilitate amide bond formation . Optimization challenges include minimizing side reactions (e.g., hydrolysis) by controlling moisture levels and using inert atmospheres. Purification often requires column chromatography or recrystallization, with solvent selection critical for yield improvement .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : H and C NMR confirm the benzylcarbamoyl and pyridine moieties, with aromatic protons resonating between δ 7.0–8.5 ppm .
- HPLC/MS : Reverse-phase HPLC with C18 columns and ESI-MS detects purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 297.1) .
- FT-IR : Stretching vibrations for carbonyl (C=O, ~1680 cm) and carboxylic acid (O-H, ~2500–3000 cm) groups validate functional groups .
Q. What safety precautions are necessary when handling this compound in the laboratory?
Based on structurally related carbamates, avoid skin/eye contact using nitrile gloves and goggles. Work in a fume hood to prevent inhalation of dust. Store in sealed containers under dry, inert conditions (e.g., argon) to prevent degradation . In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the dihedral angle between the pyridine ring and benzyl group can reveal steric effects influencing reactivity . Challenges include obtaining high-quality crystals via vapor diffusion or slow evaporation. Twinned data may require SHELXD for structure solution .
Q. What computational strategies predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to enzymes like cyclooxygenase (COX). Parameterize the force field using partial charges derived from DFT calculations (e.g., B3LYP/6-31G*). Compare results with niflumic acid (a COX inhibitor with a similar pyridine-carboxylic acid scaffold) to validate predictions .
Q. How do substituent variations on the benzyl group impact bioactivity?
Structure-activity relationship (SAR) studies show electron-withdrawing groups (e.g., -CF) enhance metabolic stability but may reduce solubility. For example, replacing benzyl with 3-trifluoromethylbenzyl (as in niflumic acid) increases COX-2 selectivity by 10-fold . Synthesize analogs via Ullmann coupling or Suzuki-Miyaura reactions and test in enzyme inhibition assays .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Racemization at the carbamoyl group can occur under basic conditions. Use chiral HPLC (e.g., Chiralpak AD-H column) to monitor enantiopurity. Catalytic asymmetric methods, such as organocatalyzed aminolysis, may improve stereocontrol at scale .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields?
Variability often arises from residual solvents or unoptimized coupling reagents. Reproduce methods with strict moisture control (e.g., molecular sieves in THF) and compare yields using alternative reagents (HATU vs. TSTU) . Report detailed reaction parameters (temperature, stirring rate) to enhance reproducibility .
Q. Why do crystallographic studies of similar compounds show conflicting torsion angles?
Crystal packing forces and solvent inclusion (e.g., lattice water) can distort torsion angles. Re-refine published data with updated SHELXL versions and validate using R-factor convergence (<5%) .
Methodological Tables
| Parameter | Typical Value | Reference |
|---|---|---|
| Melting Point | 180–185°C (decomp.) | |
| HPLC Retention Time | 8.2 min (C18, 70% ACN) | |
| H NMR (DMSO-d6) | δ 8.7 (d, 1H, pyridine-H) | |
| LogP (Predicted) | 2.1 ± 0.3 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
